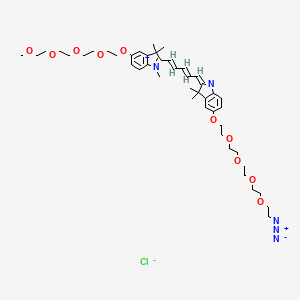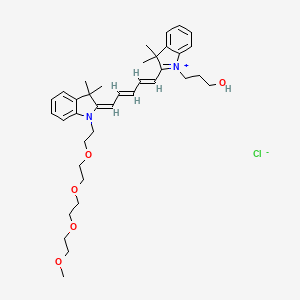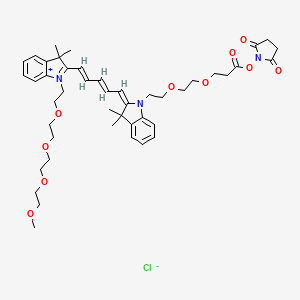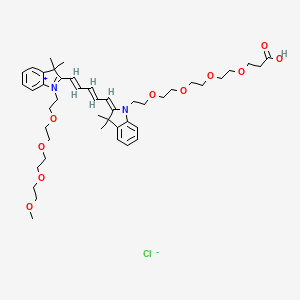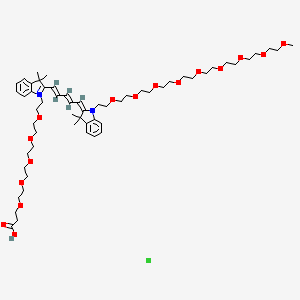
PLX73086
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PLX73086 is a potent inhibitor of colony stimulating factor 1 receptor (CSF1R; CSF-1R), with potential antineoplastic activity. Upon administration, PLX73086 targets and binds to CSF1R, thereby blocking CSF1R activation and CSF1R-mediated signaling. This inhibits the activity of tumor-associated macrophages (TAMs) in the tumor tissue and prevents TAM-related tumor cell growth. CSF1R, also known as macrophage colony-stimulating factor receptor (M-CSFR) and CD115 (cluster of differentiation 115), is a cell-surface receptor for its ligand colony stimulating factor 1 (CSF1) and plays major roles in tumor cell proliferation and metastasis
Applications De Recherche Scientifique
Phylogenetic Analysis and Bioinformatics
PLX73086 has been implicated in studies related to bioinformatics, specifically in the development of tools for genome-wide association studies and research in population genetics. For instance, the Phylogenetic Likelihood Library (PLL) leverages PLX73086 for computing and optimizing phylogenetic likelihood scores on evolutionary trees. This approach includes novel techniques for orchestrating likelihood computations on large vector-like processors such as GPUs, significantly accelerating the computational processes involved in phylogenetic analysis (Izquierdo-Carrasco et al., 2013). Additionally, PLX73086 has been utilized in the second-generation codebase of PLINK, a widely used toolset for genome-wide association studies. This application involved extensive use of bit-level parallelism and algorithmic improvements, leading to substantial performance enhancements in handling large genetic datasets (Chang et al., 2014).
Nanotechnology and Drug Delivery
In nanotechnology, PLX73086 has shown potential in the development of drug delivery systems. Research in this area focuses on creating biocompatible nanoparticles for targeted drug delivery, particularly in cancer treatment and cardiovascular diseases. Studies have shown that PLX73086 can be formulated into poly(lactic-co-glycolic acid) (PLGA) nanoparticles, enhancing the delivery and effectiveness of therapeutic agents. This includes the development of polymer-lipid hybrid nanoparticles (PLNs) to improve cellular accumulation and retention of drugs in resistant cancer cells (Wong et al., 2006). Additionally, PLX73086 has been involved in studies exploring the use of superparamagnetic iron oxide nanoparticles for drug delivery across the blood-brain barrier, demonstrating the potential for treating neurological disorders and brain tumors (Tosi et al., 2013).
Molecular and Genetic Engineering
PLX73086 plays a significant role in molecular and genetic engineering research. It has been instrumental in the development of CRISPR/Cas9-facilitated techniques for modulating the expression of multiple genes, which is crucial for metabolic engineering and the optimization of metabolic pathways. For example, the CRISPR/Cas9-facilitated multiplex pathway optimization (CFPO) technique uses PLX73086 for simultaneous modulation of multiple genes, as demonstrated in improving the xylose utilization pathway in Escherichia coli (Zhu et al., 2017).
Propriétés
Nom du produit |
PLX73086 |
|---|---|
Nom IUPAC |
N/A |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
PLX73086; PLX-73086; PLX 73086; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



